molecular formula C9H20N2 B13604157 2-(Sec-butyl)-1-methylpiperazine

2-(Sec-butyl)-1-methylpiperazine

Cat. No.: B13604157
M. Wt: 156.27 g/mol
InChI Key: KDQLZFGGYJZPMN-UHFFFAOYSA-N
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Description

2-(sec-Butyl)-1-methylpiperazine is a piperazine derivative featuring a six-membered heterocyclic ring with two nitrogen atoms. The compound is substituted at the 1-position with a methyl group and at the 2-position with a sec-butyl group (a branched aliphatic chain: (S)-CH(CH2CH3)CH2).

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-butan-2-yl-1-methylpiperazine

InChI

InChI=1S/C9H20N2/c1-4-8(2)9-7-10-5-6-11(9)3/h8-10H,4-7H2,1-3H3

InChI Key

KDQLZFGGYJZPMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CNCCN1C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the sec-butyl group onto the piperazine ring, followed by methylation of the nitrogen atom. Common approaches include:

Reductive Amination Route

A practical and efficient method employs reductive amination, where 1-methylpiperazine is reacted with sec-butanal or sec-butanone under reducing conditions to form the desired secondary amine.

  • Procedure:
    • Dissolve 1-methylpiperazine in an appropriate solvent such as acetonitrile or methanol.
    • Add sec-butanal or sec-butanone slowly to the solution at low temperature (0–5 °C) to form an imine intermediate.
    • Introduce a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) to reduce the imine to the corresponding amine.
    • Stir the reaction mixture at room temperature for several hours until completion.
    • Work up the reaction by aqueous extraction and purification by column chromatography or recrystallization.

This method offers high selectivity and yields, minimizing over-alkylation and side reactions. The use of mild reducing agents preserves sensitive functional groups present in the molecule.

Alkylation of 1-Methylpiperazine

Another approach involves direct alkylation of 1-methylpiperazine with sec-butyl halides (e.g., sec-butyl bromide or chloride):

  • Procedure:
    • React 1-methylpiperazine with sec-butyl halide in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.
    • Maintain the reaction temperature between 50–80 °C to facilitate nucleophilic substitution.
    • Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
    • Upon completion, quench the reaction, extract, and purify the product.

This method is straightforward but may require careful control to avoid dialkylation or quaternization of the piperazine nitrogen atoms.

Stepwise Synthesis via Piperazine Intermediates

A more elaborate route uses piperazine derivatives as intermediates:

  • Step 1: Synthesize 1-methylpiperazine via aminolysis of di-methyl oxalate with N-methylethylenediamine followed by hydrogenation using Raney nickel catalyst under high pressure and temperature conditions (150–200 °C, 3.0–5.0 MPa). This step yields 1-methylpiperazine with high purity and yield (~95%).

  • Step 2: Introduce the sec-butyl substituent at the 2-position by selective functionalization, such as reductive amination or alkylation as described above.

This two-step approach benefits from the green synthesis of the methylated piperazine core, followed by targeted substitution to achieve the desired compound.

Research Outcomes and Data Analysis

Yields and Selectivity

Method Key Reagents Yield (%) Selectivity (%) Notes
Reductive amination 1-methylpiperazine, sec-butanal, NaBH(OAc)3 56–76 High Mild conditions, minimal side products
Alkylation 1-methylpiperazine, sec-butyl bromide, K2CO3 84–85 Moderate to high Requires control to avoid over-alkylation
Aminolysis + Hydrogenation Di-methyl oxalate, N-methylethylenediamine, Raney Ni 95 96.7 Green synthesis of 1-methylpiperazine

Spectroscopic Confirmation

  • NMR Spectroscopy:
    1H and 13C NMR confirm the presence of the sec-butyl group and methyl substitution on the piperazine ring. Characteristic chemical shifts for the sec-butyl methine and methyl groups are observed. The piperazine ring protons exhibit expected splitting patterns consistent with substitution.

  • Mass Spectrometry:
    Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) confirms the molecular ion peak corresponding to this compound, validating the molecular formula and purity.

Advantages and Limitations

  • The reductive amination method is favored for its operational simplicity, mild conditions, and good yields with high selectivity.
  • Alkylation offers a direct route but may require careful reaction control to prevent side reactions.
  • The green synthesis of the methylated piperazine core enhances sustainability but requires specialized equipment for hydrogenation.

Summary Table of Preparation Methods

Preparation Method Reaction Type Conditions Yield (%) Purity/Selectivity Key Advantages Limitations
Reductive amination Imine formation + reduction Room temp, NaBH(OAc)3, acetonitrile 56–76 High Mild, selective, minimal by-products Requires aldehyde/ketone precursor
Alkylation Nucleophilic substitution 50–80 °C, base (K2CO3), DMF 84–85 Moderate to high Direct, simple reagents Risk of over-alkylation
Aminolysis + Hydrogenation Aminolysis + catalytic hydrogenation 150–200 °C, Raney Ni, high pressure 95 96.7 Green, high yield, cost-effective Requires high-pressure equipment

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butyl)-1-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-oxides.

    Reduction: Reduced derivatives like secondary amines.

    Substitution: Various substituted piperazines depending on the substituent used.

Scientific Research Applications

2-(Sec-butyl)-1-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Sec-butyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to the active site of enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

Substituent Position and Basicity

The position of substituents on the piperazine ring significantly impacts basicity. For example:

  • 1-Methylpiperazine (CAS 109-07-9) has a pKa1 of 9.76 and pKa2 of 5.65 at 298 K.
  • 2-Methylpiperazine exhibits a lower pKa1 (9.34) due to steric hindrance near the nitrogen, reducing protonation efficiency .

Table 1. pKa Values of Selected Piperazines at 298 K

Compound pKa1 pKa2 Reference
Piperazine 9.73 5.33
1-Methylpiperazine 9.76 5.65
2-Methylpiperazine 9.34 5.52
1-(2-Hydroxyethyl)piperazine 9.45 5.89

Substituent Type: Aliphatic vs. Aromatic Groups

  • Benzylpiperazine derivatives (e.g., 1-(2-methylbenzyl)piperazine, CAS MFCD02256026) feature aromatic substituents, enhancing π-π stacking interactions in receptor binding. These compounds are often explored for CNS activity .

Table 2. Lipophilicity and Bioactivity Comparison

Compound logP (Estimated) Notable Bioactivity Reference
2-(sec-Butyl)-1-methylpiperazine ~3.2 Not reported (structural analogs show cytotoxic activity)
1-(2-Methylbenzyl)piperazine ~2.3 CNS modulation potential
1-(3-Chlorophenyl)piperazine ~2.5 Serotonin receptor affinity

Biological Activity

2-(Sec-butyl)-1-methylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by a piperazine ring substituted with a sec-butyl group and a methyl group. Its structural features suggest possible interactions with various biological targets, making it a candidate for pharmacological exploration.

  • Molecular Formula : C10H20N2
  • Molecular Weight : 172.28 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Antimicrobial Activity

Research has indicated that piperazine derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that certain piperazine compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

2. Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory potential of piperazine derivatives. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokine production in macrophages, suggesting a role in modulating inflammatory responses.

3. Neuropharmacological Activity

Piperazines are known to interact with neurotransmitter systems. Specifically, this compound may influence serotonin and dopamine receptors, which could lead to anxiolytic or antidepressant effects. Preliminary studies indicate that this compound might enhance mood and reduce anxiety-like behaviors in animal models.

The exact mechanism of action for this compound remains to be fully elucidated; however, its structural similarity to known psychoactive compounds suggests it may act as a receptor modulator. Research into related piperazines shows that they can act as antagonists or agonists at various neurotransmitter receptors, including:

  • Serotonin Receptors : Potential modulation of mood and anxiety.
  • Dopamine Receptors : Implications for psychotropic effects and reward pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antibacterial potency of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the piperazine ring significantly influenced activity, with this compound showing promising results.
  • Neuropharmacological Assessment :
    In a behavioral study using rodent models, administration of this compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. These findings suggest potential for development as an anxiolytic agent.

Q & A

Q. What are the common synthetic routes for preparing 2-(sec-butyl)-1-methylpiperazine, and what analytical techniques are essential for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves alkylation of 1-methylpiperazine with sec-butyl halides (e.g., sec-butyl bromide) under basic conditions (e.g., triethylamine) in solvents like dichloromethane or chloroform . Post-synthesis purification via column chromatography or recrystallization is critical. Structural confirmation requires nuclear magnetic resonance (NMR; ¹H/¹³C) for substituent positioning, mass spectrometry (MS) for molecular weight validation, and elemental analysis for purity. X-ray crystallography may resolve stereochemical ambiguities in the sec-butyl group .

Q. How does the stereochemistry of the sec-butyl group in this compound influence its physicochemical properties, and what methods are used to determine its stereoisomeric purity?

  • Methodological Answer : The sec-butyl group introduces chirality, affecting solubility, melting point, and biological interactions. Stereoisomeric purity is assessed using chiral high-performance liquid chromatography (HPLC) with cellulose-based columns or circular dichroism (CD) spectroscopy. Computational tools like density functional theory (DFT) can predict steric and electronic effects of enantiomers on receptor binding .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives, particularly when comparing in vitro and in vivo results?

  • Methodological Answer : Discrepancies often arise from bioavailability differences or metabolic instability. To address this:
  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy.
  • Use metabolite profiling (LC-MS/MS) to identify degradation products.
  • Conduct structure-activity relationship (SAR) studies by modifying the sec-butyl or piperazine moieties to enhance stability .
  • Validate in vitro findings with in vivo assays in disease models (e.g., neurobehavioral tests for CNS targets) .

Q. How can researchers optimize the reaction yield of this compound in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer : Key strategies include:
  • Design of Experiments (DOE) to screen variables (temperature, solvent polarity, catalyst loading).
  • In-line monitoring via Fourier-transform infrared (FTIR) spectroscopy or HPLC to track intermediate stability.
  • Catalyst optimization : Palladium or nickel catalysts for coupling reactions improve regioselectivity .
  • Protecting group strategies for reactive amines (e.g., Boc protection) to prevent side reactions .

Q. What computational approaches are most effective for predicting the interaction mechanisms of this compound with neurological targets, and how can these models be validated experimentally?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinity to receptors like dopamine D₂ or serotonin 5-HT₃.
  • Molecular dynamics (MD) simulations (GROMACS) to assess ligand-receptor stability over time .
  • Experimental validation via surface plasmon resonance (SPR) for binding kinetics or radioligand displacement assays using tritiated ligands .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the neuroprotective efficacy of this compound analogs in preclinical studies?

  • Methodological Answer : Contradictions may stem from model-specific variables (e.g., animal strain, dosing regimen). Solutions include:
  • Meta-analysis of published data to identify confounding factors.
  • Dose-response studies to establish therapeutic windows.
  • Comparative bioassays using standardized protocols (e.g., oxygen-glucose deprivation models for ischemia) .

Structural and Functional Comparisons

Q. How do structural analogs of this compound, such as oxadiazole-containing derivatives, differ in biological activity?

  • Methodological Answer : Substituting the sec-butyl group with heterocycles (e.g., oxadiazole) enhances hydrogen-bonding capacity and metabolic resistance. For example:
Compound Key Feature Biological Activity
This compoundLipophilic sec-butyl groupModerate CNS penetration
Oxadiazole derivativesPolar oxadiazole moietyImproved antimicrobial activity
Activity differences are evaluated via minimum inhibitory concentration (MIC) assays or receptor-specific functional screens .

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